molecular formula C8H13NO2 B13171005 Octahydrocyclopenta[c]pyrrole-4-carboxylic acid

Octahydrocyclopenta[c]pyrrole-4-carboxylic acid

Cat. No.: B13171005
M. Wt: 155.19 g/mol
InChI Key: JDDCIGKATQFPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydrocyclopenta[c]pyrrole-4-carboxylic acid is a bicyclic [3.3.0] scaffold featuring a fused cyclopentane-pyrrolidine ring system. This compound has garnered significant attention as a core structure in the development of retinol-binding protein 4 (RBP4) antagonists, which are therapeutic candidates for metabolic and ocular diseases . Its rigid geometry enables optimal binding to RBP4, as demonstrated in computational docking studies, while the carboxylic acid moiety enhances interactions with the protein’s hydrophobic pocket . Modifications to this scaffold, particularly substitutions on the pyrrolidine nitrogen and adjacent aromatic fragments, have been explored to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)6-2-1-5-3-9-4-7(5)6/h5-7,9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDCIGKATQFPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of octahydrocyclopenta[c]pyrrole-4-carboxylic acid typically involves the use of octahydrocyclopenta[c]pyrrole as a starting material. One common method involves the protection of the nitrogen atom in octahydrocyclopenta[c]pyrrole, followed by a reaction with lithium alkylide in the presence of a chiral organic ligand. The reaction is carried out in a solvent such as tetrahydrofuran, methyl tert-butyl ether, or dioxane at temperatures ranging from -50°C to -78°C. The resulting product is then reacted with carbon dioxide or ethyl chloroformate to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-yield reactions and efficient purification techniques to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Octahydrocyclopenta[c]pyrrole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Drug Development

  • Octahydrocyclopenta[c]pyrrole-4-carboxylic acid serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting cardiovascular diseases.
  • It has been explored as a potential intermediate in synthesizing angiotensin-converting enzyme inhibitors, which are important in treating hypertension and heart failure.
  • Derivatives of this compound have been investigated for their role in inhibiting angiotensin-converting enzymes, which are crucial in regulating blood pressure.
  • Some compounds with similar structures have demonstrated promise in antimicrobial and anticancer activities.

Receptor Binding Protein 4 (RBP4) Antagonists

  • Bicyclic octahydrocyclopenta[c]pyrrolo compounds are used as Retinol Binding Protein 4 (RBP4) antagonists . Elevated plasma levels of RBP4 have been linked to diabetes, obesity, cardiovascular diseases, and nonalcoholic fatty liver disease (NAFLD) .
  • Octahydrocyclopenta[c]pyrrolo analogs can lower RBP4 serum levels in mice .
  • These compounds have been shown to reduce cytotoxic bisretinoid formation in the retinal pigment epithelium (RPE), which is associated with macular degeneration .

Cosmetics

  • Cosmetic polymers, including both synthetic and natural types, are used for various purposes such as film forming, fixatives, and thickeners .
  • Polymers are also used in the preparation of nanoparticles for the delivery of fragrances and nutrients, modifying their release profiles and improving their bioactivities on the skin .

Other potential applications

  • Arginase Inhibitors: this compound derivatives are explored in the synthesis of arginase inhibitors . Arginase is a metalloenzyme that converts L-arginine to L-ornithine and urea and plays a key role in the urea cycle .
  • serves as a versatile building block in organic synthesis, enabling the creation of complex molecules with tailored properties.

Chemical Reactivity

Mechanism of Action

The mechanism of action of octahydrocyclopenta[c]pyrrole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The carboxylic acid group plays a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

Compound 33 (6-Methylpyrimidine-4-carboxylic Acid Derivative)
  • Structure : Retains the bicyclic [3.3.0] octahydrocyclopenta[c]pyrrole core but replaces the anthranilic acid group with a 6-methylpyrimidine-4-carboxylic acid fragment.
  • Activity : Exhibits "exquisite" RBP4 binding affinity (IC₅₀ < 1 nM) and reduces plasma RBP4 levels by >90% in vivo, outperforming the parent compound (4) .
  • Advantages : Enhanced metabolic stability and solubility due to the pyrimidine ring’s electron-withdrawing effects .
Compound 42 (5-Methylpyrimidine-4-carboxylic Acid Derivative)
  • Structure : Structural isomer of 33, with a 5-methylpyrimidine-4-carboxylic acid substituent.
  • Activity : Slightly reduced RBP4 affinity compared to 33, attributed to steric hindrance from the methyl group’s position .
  • Synthesis : Prepared via nucleophilic substitution of the bicyclic core with methyl 2-chloro-5-methylpyrimidine-4-carboxylate .
Compound 10 (Piperidine Core Analog)
  • Structure : Replaces the bicyclic core with a piperidine ring linked to a 6-methylpyrimidine-4-carboxylic acid group.
  • Activity : Lower RBP4 binding affinity than bicyclic analogues, highlighting the importance of the rigid [3.3.0] scaffold for geometric alignment .

Substituent Variations

tert-Butoxycarbonyl Derivatives
  • Example : trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid (CAS: 1251012-45-9).
  • However, such derivatives may pose explosion risks under high temperatures, as noted in safety data sheets .
Anthranilic Acid vs. Pyrimidine-4-carboxylic Acid
  • Anthranilic Acid (Parent Compound 4) : Moderate RBP4 affinity but suboptimal microsomal stability.
  • Pyrimidine-4-carboxylic Acid (Compound 33) : Superior binding and stability due to improved π-π stacking and hydrogen bonding .

Key Research Findings

  • Structural Rigidity : The bicyclic [3.3.0] scaffold is critical for high RBP4 affinity, as flexible cores (e.g., piperidine in Compound 10) perform poorly .
  • Substituent Optimization : Pyrimidine-4-carboxylic acid derivatives outperform anthranilic acid analogues due to enhanced electronic and steric complementarity .
  • Safety Considerations : tert-Butyl derivatives require stringent temperature control to mitigate explosion risks, limiting their therapeutic utility .

Biological Activity

Octahydrocyclopenta[c]pyrrole-4-carboxylic acid (OHCPCA) is a bicyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. The compound's unique structure, which includes an octahydrocyclopenta framework and a carboxylic acid functional group, positions it as a candidate for various therapeutic applications. This article delves into the biological activity of OHCPCA, exploring its mechanisms of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula : C₈H₁₃NO₂
  • Molecular Weight : Approximately 155.19 g/mol
  • Structural Features : The compound features a bicyclic structure with an amino group and a carboxylic acid, enhancing its reactivity and potential interactions with biological macromolecules.

OHCPCA's mechanism involves its interaction with specific receptors and enzymes. It acts as a ligand, modulating the activity of various biological targets. Notably, it has been shown to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. This inhibition can lead to antihypertensive effects, making it relevant in cardiovascular pharmacology.

Biological Activities

  • Antihypertensive Effects :
    • Research indicates that OHCPCA and its derivatives can effectively inhibit ACE activity. This action is significant in managing hypertension and related cardiovascular diseases .
  • Modulation of Enzyme Activity :
    • The compound has been studied for its ability to influence enzyme kinetics related to glycine transport, showcasing its potential in neuropharmacology .
  • Potential as a Drug Development Candidate :
    • Due to its structural similarities with other bioactive compounds, OHCPCA is being explored as a building block in drug synthesis, particularly for developing new antihypertensive agents .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to OHCPCA:

Compound NameStructural FeaturesBiological Activity
RamiprilatContains a cyclopentane structure; used as an antihypertensiveInhibits angiotensin-converting enzyme
4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl esterSimilar bicyclic structure; used in proteomicsPotentially modulates protein interactions
Octahydrocyclopenta[c]pyrroleBase structure without functional groupsLimited biological activity

Study 1: Antihypertensive Activity

In a study examining the antihypertensive properties of OHCPCA derivatives, researchers found that specific modifications to the compound enhanced its ACE inhibitory activity significantly. The study highlighted the importance of the carboxylic acid group in facilitating binding to the active site of ACE.

Study 2: GlyT1 Inhibition

Another investigation focused on the potential of OHCPCA analogs as GlyT1 inhibitors. The results indicated that certain derivatives exhibited competitive inhibition against glycine transport, suggesting their utility in treating disorders associated with glycine dysregulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.